![molecular formula C3H4N2OS B1321781 (1,3,4-Thiadiazol-2-yl)methanol CAS No. 499771-03-8](/img/structure/B1321781.png)
(1,3,4-Thiadiazol-2-yl)methanol
Overview
Description
“(1,3,4-Thiadiazol-2-yl)methanol” is a chemical compound with the molecular weight of 116.14 . It is a white solid and is used as an intermediate in the production of various other compounds .
Synthesis Analysis
The synthesis of “(1,3,4-Thiadiazol-2-yl)methanol” involves several steps, including the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “(1,3,4-Thiadiazol-2-yl)methanol” includes a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
“(1,3,4-Thiadiazol-2-yl)methanol” can undergo various chemical reactions. For instance, it can react with hydrazonoyl chloride derivatives to form new 1,3,4-thiadiazolyl derivatives .Physical And Chemical Properties Analysis
“(1,3,4-Thiadiazol-2-yl)methanol” is a white solid with a melting point of 232°C . It is soluble in DMSO .Scientific Research Applications
Anticancer Activity
Compounds containing the (1,3,4-Thiadiazol-2-yl)methanol moiety have shown promising anticancer activity . For instance, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and evaluated for their in vitro cytotoxicity effects against different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines . Some of these compounds significantly prevented the proliferation of tested cancer cells .
Antimicrobial Activity
These compounds have also demonstrated potent antimicrobial activity . In one study, molecules containing the (1,3,4-Thiadiazol-2-yl)methanol moiety showed potent activity against selective strains of microbes . The antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin) .
Antioxidant Potential
The antioxidant potential of these compounds has been explored as well . In a DPPH assay, one of the analogues showed potent antioxidant activity when compared with the positive control, ascorbic acid .
Anti-Inflammatory Activity
Compounds containing a (1,3,4-Thiadiazol-2-yl)methanol moiety have been recognized for their anti-inflammatory properties .
Anti-Alzheimer’s Disease Activity
These compounds have shown potential in the treatment of Alzheimer’s disease .
Anti-Leishmanial Activity
The anti-leishmanial activity of these compounds has been investigated .
Antitubercular Activity
Compounds containing (1,3,4-Thiadiazol-2-yl)methanol have shown antitubercular activity .
Anticonvulsant Activity
These compounds have also been studied for their anticonvulsant activity .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (1,3,4-Thiadiazol-2-yl)methanol are various bacterial and fungal strains. The compound has been found to exhibit promising antimicrobial activities against selected human pathogens such as Escherichia coli, Salmonella typhimurium, Legionella monocytogenes, Klebsiella pneumonia, Salmonella typhi, Staphylococcus aureus and Bacillus subtilis . It also shows antifungal activity against Candida albicans, Streptococcus pyogenes and Fusarium solani strains .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the microorganisms . The presence of the N–C–S– moiety in the 1,3,4-thiadiazol-2-yl structure is thought to contribute to its biological activities .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in the target organisms, leading to their inhibition .
Pharmacokinetics
The compound is typically stored at 4°c, suggesting that it is stable under cool conditions .
Result of Action
The result of the action of (1,3,4-Thiadiazol-2-yl)methanol is the inhibition of the growth and proliferation of various bacterial and fungal strains . This makes it a promising candidate for the development of new antimicrobial agents.
Action Environment
The action of (1,3,4-Thiadiazol-2-yl)methanol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage conditions . Other factors, such as pH and the presence of other substances, could also potentially influence its action, efficacy, and stability.
properties
IUPAC Name |
1,3,4-thiadiazol-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-1-3-5-4-2-7-3/h2,6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYYXPCQNRSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612326 | |
Record name | (1,3,4-Thiadiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,4-Thiadiazol-2-yl)methanol | |
CAS RN |
499771-03-8 | |
Record name | (1,3,4-Thiadiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-thiadiazol-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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